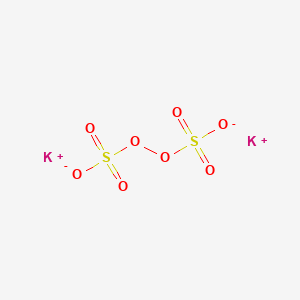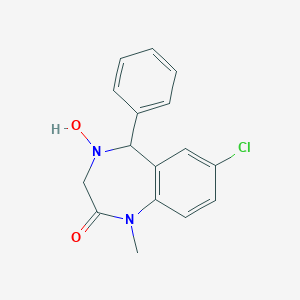![molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide CAS No. 608127-89-5](/img/structure/B57122.png)
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C28H29BrN2O and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Impact
- Polybrominated Diphenyl Ethers (PBDEs) in the Environment: Studies have highlighted the widespread presence of PBDEs, compounds related to benzofuranyl derivatives, in various environmental matrices, indicating their persistence and potential ecological risks. Research has focused on their levels in air, soil, water, and sediment, as well as their accumulation in terrestrial and marine organisms. The studies underscore the need for continuous monitoring and evaluation of PBDEs to understand their environmental behavior and fate (Ma et al., 2012; Akortia et al., 2016).
Analytical Methods for Detection
- Mass Spectrometry Techniques for OH-PBDEs: Advances in mass spectrometry have enhanced the detection, environmental distribution, and assessment of the health risks of hydroxylated PBDEs (OH-PBDEs). Techniques such as gas chromatography-MS (GC-MS), liquid chromatography-MS (LC-MS), and ion mobility spectrometry-MS (IMS-MS) have been extensively used for analyzing OH-PBDEs, demonstrating their pervasiveness in both abiotic and biotic samples and multiple adverse health effects (Wei et al., 2020).
Biological Activities and Potential Health Risks
- Toxicity and Ecological Risks of BP-3: A comprehensive review of benzophenone-3 (BP-3), a component common in sunscreen products, has raised concerns over its ecological and health risks due to its environmental persistence and endocrine-disrupting capabilities. The study calls for further research into the environmental monitoring and potential long-term consequences of BP-3 exposure in aquatic ecosystems (Kim & Choi, 2014).
Pharmacokinetics, Pharmacodynamics, and Toxicology
- NPS (New Psychoactive Substances): Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including benzofuran derivatives like 2C-B, 4-FA, and benzofurans (5-APB/6-APB), has shown that these compounds exhibit effects comparable to common illicit drugs like amphetamine and MDMA. The study emphasizes the importance of further investigation into the health risks associated with these substances (Nugteren-van Lonkhuyzen et al., 2015).
Wirkmechanismus
Target of Action
Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .
Pharmacokinetics
The pharmacokinetics of darifenacin involve several key aspects:
- Absorption : After oral administration, darifenacin is well absorbed from the gastrointestinal tract .
- Distribution : It is highly protein-bound (98%), primarily to α1-acid glycoprotein .
- Metabolism : Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .
- Excretion : Only about 3% of unchanged drug is excreted in urine and feces .
Result of Action
The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .
Action Environment
The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .
Biochemische Analyse
Biochemical Properties
It is known that the compound is subject to extensive hepatic metabolism . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . These reactions are mediated by hepatic cytochrome P450 2D6 and 3A4 .
Cellular Effects
It is known that darifenacin, a related compound, blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .
Molecular Mechanism
It is known that darifenacin, a related compound, works by blocking M3 muscarinic acetylcholine receptors . This block reduces the urgency to urinate .
Eigenschaften
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVSKIIOIPTSE-UFTMZEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
608127-89-5 |
Source


|
| Record name | Darifenacin nitrile hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARIFENACIN NITRILE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

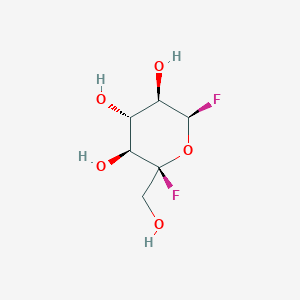
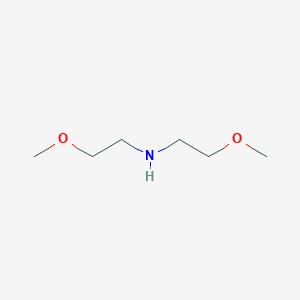
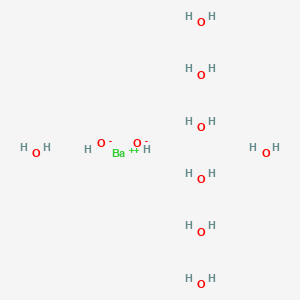




![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
